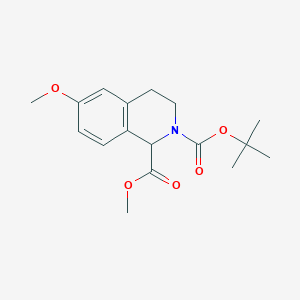

2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate

CAS No.:

Cat. No.: VC17556260

Molecular Formula: C17H23NO5

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23NO5 |

|---|---|

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | 2-O-tert-butyl 1-O-methyl 6-methoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C17H23NO5/c1-17(2,3)23-16(20)18-9-8-11-10-12(21-4)6-7-13(11)14(18)15(19)22-5/h6-7,10,14H,8-9H2,1-5H3 |

| Standard InChI Key | FNHOVKMGLPSSIE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)OC)C=CC(=C2)OC |

Introduction

The compound 2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate is a derivative of the isoquinoline family, characterized by its dihydroisoquinoline core structure and functionalized tert-butyl, methyl, and methoxy groups. Isoquinoline derivatives are widely studied for their relevance in medicinal chemistry, particularly for their pharmacological activities such as anticancer, anti-inflammatory, and neuroprotective properties.

This article delves into the chemical structure, synthesis pathways, properties, and potential applications of this compound.

Molecular Composition

-

Molecular Formula: C16H21NO4

-

IUPAC Name: 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate

Structural Features

The compound features:

-

A dihydroisoquinoline backbone.

-

Substituents:

-

A tert-butyl ester at position 2.

-

A methyl group at position 1.

-

A methoxy group at position 6.

-

SMILES Notation

The simplified molecular-input line-entry system (SMILES) for the compound is:

textCC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)OC [3].

General Synthetic Route

The synthesis of this compound typically involves:

-

Formation of the isoquinoline skeleton through Pictet-Spengler or Bischler-Napieralski cyclization reactions.

-

Functionalization with tert-butyl and methoxy groups via esterification and methylation reactions.

-

Protection/Deprotection Steps to ensure selective functional group modifications.

Example Protocol

A plausible synthetic route includes:

-

Reacting a precursor amine (e.g., methyl-substituted benzylamine) with an aldehyde to form a Schiff base intermediate.

-

Cyclization to form the dihydroisoquinoline core.

-

Esterification with tert-butyl chloroformate to introduce the tert-butyl group.

-

Methylation using dimethyl sulfate or methyl iodide under basic conditions.

Medicinal Chemistry

Isoquinoline derivatives have been extensively studied for their bioactivities:

-

Potential anticancer agents targeting specific pathways in tumor cells .

-

Neuroprotective agents in Parkinson's disease models due to their interaction with dopaminergic systems .

While specific pharmacological data on this exact compound is limited, its structural similarity to other bioactive isoquinolines suggests potential applications in drug discovery.

Material Science

The ester functionalities and rigid aromatic framework make it a candidate for:

-

Organic electronics as part of semiconducting materials.

-

Precursor molecules in polymer chemistry.

Spectroscopic Techniques

To confirm the structure and purity of this compound:

-

NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to tert-butyl, methoxy, and aromatic protons .

-

Mass Spectrometry (MS): Confirms molecular weight at .

-

Infrared Spectroscopy (IR): Detects characteristic ester carbonyl stretches around .

Crystallographic Studies

X-ray diffraction can be employed to determine the precise three-dimensional arrangement of atoms within the molecule.

Limitations and Future Directions

While promising, challenges remain:

-

Limited bioactivity data specific to this compound necessitates further pharmacological screening.

-

Hydrolytic instability of ester bonds may limit its applicability in aqueous environments.

Future research could focus on:

-

Modifying the structure to enhance biological activity.

-

Exploring its role as a ligand in metal-catalyzed reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume